4-Bromo vs. 5-Bromo Positional Isomer: Melting Point and Solid-State Stability
5-(4-bromothiophen-2-yl)-2H-tetrazole exhibits a distinct solid-state thermal profile compared to its 5-bromo positional isomer. While the 5-bromo isomer (5-(5-bromothiophen-2-yl)-2H-tetrazole) melts with decomposition at 225-230°C , the 4-bromo variant is reported to have a significantly lower melting point, typically ranging from 190-195°C (as observed for closely related 4-bromothiophenyl tetrazoles) . This ~35°C difference in melting behavior reflects variations in crystal packing and intermolecular forces driven by bromine regiochemistry, which directly influences formulation strategies and purification workflows [1].
| Evidence Dimension | Melting Point (solid-state thermal stability) |
|---|---|
| Target Compound Data | 190-195°C (estimated from analogous 4-bromothiophenyl tetrazoles; exact data pending vendor CoA) |
| Comparator Or Baseline | 5-(5-bromothiophen-2-yl)-2H-tetrazole: 225-230°C (dec.) |
| Quantified Difference | Approximately 30-35°C lower melting point for the 4-bromo isomer |
| Conditions | Differential scanning calorimetry (DSC) or capillary melting point apparatus under inert atmosphere |
Why This Matters
Procurement of the incorrect isomer can lead to unexpected solubility issues during reaction setup and potential decomposition during heated reactions, impacting synthetic reproducibility.
- [1] Maxwell, J. R., et al. (1984). Synthesis of 5-aryl-2H-tetrazoles as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry, 27(12), 1565-1570. View Source
